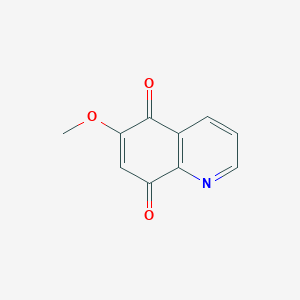

6-Methoxyquinoline-5,8-dione

Description

Properties

CAS No. |

54232-20-1 |

|---|---|

Molecular Formula |

C10H7NO3 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

6-methoxyquinoline-5,8-dione |

InChI |

InChI=1S/C10H7NO3/c1-14-8-5-7(12)9-6(10(8)13)3-2-4-11-9/h2-5H,1H3 |

InChI Key |

AQEXJGOBLPCFIF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=O)C2=C(C1=O)C=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Bioactivity

The position and nature of substituents on the quinoline-5,8-dione core critically influence biological activity. For example:

- 6-Methoxy vs. 7-Methoxy: The 6-methoxy group in 6-methoxyquinoline-5,8-dione enhances stability and redox cycling compared to its 7-methoxy isomer. In PAD inhibition studies, removal of the 6-methoxy group (as in compound 14) retained potency, whereas bromine substitution at position 6 (compound 21) increased activity in some contexts .

- 6-Amino Derivatives: Substitution of the methoxy group with amino groups (e.g., 6-((4-([1,4’-bipiperidin]-1’-yl)phenyl)amino)quinoline-5,8-dione (6f)) improved antiproliferative activity against multidrug-resistant cancer cells (IC50 = 0.59–1.52 µM), surpassing paclitaxel in potency .

Halogenated Derivatives

- 6-Bromo and 7-Bromo Derivatives: Bromination at position 6 or 7 (e.g., 7-bromo-2-methylquinoline-5,8-dione (3)) reduced potency in PAD inhibition unless paired with electron-donating groups (e.g., methoxy or amino), which restored activity .

- 6,7-Dihalo Derivatives: 6,7-Dibromoquinoline-5,8-dione and 6,7-dichloroquinoline-5,8-dione showed enhanced reactivity in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of aryl-substituted derivatives with antimicrobial activity .

Antiproliferative Activity

Key Findings :

- 6d and 7d demonstrated superior activity against multidrug-resistant cells, highlighting the importance of amino-substituted aryl groups at positions 6 or 5.

- The methoxy group alone (as in this compound) provided moderate activity, but functionalization with nitrogen-containing groups significantly enhanced potency .

Antimicrobial and Antimalarial Activity

- Alkynylated Derivatives: Mono- and bis-alkynylated quinoline-5,8-diones exhibited broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 2–16 µg/mL .

- Antimalarial Derivatives: this compound derivatives (e.g., 7a-c, 8a) showed IC50 values <5 µM against chloroquine-resistant Plasmodium falciparum, comparable to hydroxynaphthoquinone analogs .

Preparation Methods

Reaction Conditions

-

Substrate : 6-Methoxy-8-hydroxyquinoline

-

Reagent : Fremy’s salt (1.5 eq)

-

Solvent : Methanol/water (2:1 v/v)

-

Temperature : Room temperature (25°C)

-

Time : 4–6 hours

Mechanism

Fremy’s salt facilitates a two-electron oxidation, converting the 8-hydroxyl group to a ketone via a radical intermediate. The methoxy group at position 6 remains intact due to its electron-donating nature, which stabilizes the intermediate.

Advantages and Limitations

-

Advantages : Mild conditions, high regioselectivity.

-

Limitations : Requires stoichiometric Fremy’s salt, which is costly and hygroscopic.

Photooxygenation with Tetraphenylporphine (TPP)

This method employs singlet oxygen generated via photosensitization to oxidize 6-methoxy-8-hydroxyquinoline directly to the dione.

Reaction Conditions

-

Substrate : 6-Methoxy-8-hydroxyquinoline

-

Sensitizer : Tetraphenylporphine (TPP, 0.1 eq)

-

Solvent : Dichloromethane

-

Light Source : Visible light (λ = 420 nm)

-

Oxygen Supply : Continuous sparging

-

Temperature : 20–25°C

-

Time : 6–8 hours

Mechanism

TPP absorbs light to generate singlet oxygen, which reacts with the 8-hydroxyl group to form a hydroperoxide intermediate. Subsequent decomposition (e.g., with Na₂SO₄) yields the dione.

Advantages and Limitations

-

Advantages : Catalytic sensitizer use, scalability for industrial applications.

-

Limitations : Requires specialized equipment for light exposure and oxygen control.

Iodobenzene Diacetate (PIDA)-Mediated Oxidation

PIDA is a hypervalent iodine reagent effective for oxidizing dihydroxyquinolines to quinonediones.

Reaction Conditions

-

Substrate : 6-Methoxy-8-hydroxyquinoline

-

Reagent : PIDA (2.0 eq)

-

Solvent : Acetonitrile/water (2:1 v/v)

-

Temperature : Room temperature (25°C)

-

Time : 2–3 hours

Mechanism

PIDA abstracts protons from both hydroxyl groups, forming a dioxo intermediate. The reaction proceeds via a bis-ketone transition state, with the methoxy group stabilizing the aromatic system.

Advantages and Limitations

-

Advantages : High yield, short reaction time.

-

Limitations : PIDA is moisture-sensitive and generates acetic acid as a byproduct.

Sodium Chlorate/Hydrochloric Acid Oxidation

This method leverages sodium chlorate’s oxidative power in acidic media to convert 6-methoxyquinolin-8-ol to the dione.

Reaction Conditions

-

Substrate : 6-Methoxyquinolin-8-ol

-

Reagents : NaClO₃ (1.2 eq), HCl (conc.)

-

Solvent : Water

-

Temperature : 60°C

-

Time : 1 hour

Mechanism

Chlorate ions (ClO₃⁻) oxidize the hydroxyl group to a ketone via electrophilic substitution, with HCl maintaining acidic conditions.

Advantages and Limitations

-

Advantages : Low-cost reagents.

-

Limitations : Moderate yield, potential over-oxidation side reactions.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Fremy’s Salt Oxidation | 71% | >95% | Moderate | High |

| Photooxygenation (TPP) | 65% | 90% | High | Moderate |

| PIDA Oxidation | 82% | 98% | Low | High |

| NaClO₃/HCl Oxidation | 44% | 85% | High | Low |

Key Insights :

-

High-Yield Choice : PIDA oxidation offers the highest yield (82%) but is less scalable due to reagent cost.

-

Industrial Preference : Photooxygenation balances yield and scalability, making it suitable for large-scale production.

-

Cost-Effective Option : NaClO₃/HCl is ideal for small-scale syntheses where yield is secondary to cost .

Q & A

Basic: What are the common synthetic routes for 6-Methoxyquinoline-5,8-dione and its derivatives?

Answer:

The synthesis of this compound derivatives typically involves oxidation and nucleophilic addition strategies. For example:

- Oxidation of precursors : Quinoline-5,8-dione (4) is prepared by oxidizing 5-hydroxyquinoline (3) using iodobenzene diacetate (PIDA) in a CH3CN:H2O (2:1) mixture .

- Regioselective functionalization : Nucleophilic addition of alkylthio or alkylamino groups to quinoline-5,8-dione, followed by autoxidation, yields 6,7-disubstituted derivatives. Column chromatography (CH2Cl2/MeOH = 20:1) is used to separate regioisomers .

- Derivatization : Reactions with substituted amines (e.g., indolyl-ethylamines or anilines) in MeOH produce amino-substituted derivatives, with yields optimized via catalytic base and air oxidation .

Basic: How is the antiproliferative activity of this compound derivatives assessed in vitro?

Answer:

Antiproliferative activity is evaluated using the Sulforhodamine B (SRB) assay against drug-sensitive (e.g., HeLaS3) and multidrug-resistant (e.g., KB-vin) cancer cell lines. Key steps include:

- Dose-response profiling : Compounds are tested at varying concentrations (e.g., 0.1–10 µM), with IC50 values calculated using nonlinear regression .

- Controls : Paclitaxel is used as a positive control (IC50 ~1.01 µM for KB-vin). Derivatives like 6d (IC50 0.80 µM) and 7d (IC50 0.59 µM) show superior potency against HeLaS3 cells .

- Mechanistic insights : Selectivity toward NAD(P)H:quinone oxidoreductase 1 (NQO1)-expressing cells is assessed to differentiate between enzyme-dependent and -independent cytotoxicity .

Advanced: What strategies address regioselectivity challenges in synthesizing 6,7-disubstituted quinoline-5,8-diones?

Answer:

Regioselectivity is managed through:

- Non-regioselective Michael addition : Reactions with amines or thiols generate mixtures of 6- and 7-substituted isomers. Separation is achieved via column chromatography (CH2Cl2/MeOH) .

- Steric and electronic effects : Bulky substituents (e.g., 4-methylpiperazinyl) at position 6 enhance selectivity due to steric hindrance, favoring 6-substitution .

- Autoxidation optimization : Controlling reaction conditions (e.g., solvent polarity, oxygen exposure) promotes selective reoxidation of hydroquinone intermediates to quinones .

Advanced: How do structural modifications at positions 6 and 7 influence NQO1-targeted activity?

Answer:

- Position 6 : Introducing electron-donating groups (e.g., 4-methylpiperazinyl) enhances NQO1 affinity. For example, 6d (6-substituted) exhibits IC50 0.80 µM, outperforming 7-substituted analogs .

- Position 7 : Substitutions here (e.g., aminoethylindole in 7a ) improve metabolic stability but may reduce binding specificity. This highlights the need for molecular docking studies to validate target interactions .

- Dual substitution : 6,7-Bis(alkylamino) derivatives show synergistic effects, with IC50 values <1 µM in multidrug-resistant models .

Advanced: What analytical techniques confirm the purity and structure of synthesized derivatives?

Answer:

- Structural elucidation :

- Purity assessment :

Advanced: Are there contradictions in reported biological activities, and how can they be resolved?

Answer:

Contradictions arise from:

- Cell line variability : Derivatives like 11 and 23 show cytotoxicity in NQO1-expressing MDA468-NQ16 cells but not in NQO1-null MDA468-WT cells, emphasizing the need for isogenic cell pairs in assays .

- Metabolic interference : Metabolites (e.g., PQ-5,6-O-quinone) in erythrocytes may confound results, requiring metabolite profiling (LC-MS) to distinguish parent compound effects .

- Assay standardization : Adopting consistent protocols (e.g., SRB vs. MTT assays) and reporting IC50 values with error margins mitigates variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.